N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)methanesulfonamide
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Overview
Description
The compound “N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)methanesulfonamide” is a complex organic molecule. The benzo[d][1,3]dioxol-5-yl moiety is a common structural motif found in many biologically active molecules . It’s often associated with anticancer activity .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as single-crystal X-ray diffraction , FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various in silico tools, which can predict properties such as ADME, BBB penetration, and solubility .Scientific Research Applications
Molecular and Supramolecular Structures
Research into N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)methanesulfonamide analogues, such as N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide, has shed light on their molecular and supramolecular structures. These studies have demonstrated the versatility of these compounds in forming various structural motifs through hydrogen bonding and π-π stacking interactions. Such insights are crucial for understanding the foundational principles of molecular recognition and self-assembly in chemistry (Jacobs, Chan, & O'Connor, 2013).
Catalytic Activities
These sulfonamide derivatives have also been explored for their catalytic activities. For instance, studies on related compounds have focused on their roles in the base-free transfer hydrogenation of ketones. This research highlights the potential of sulfonamide derivatives in facilitating reactions under environmentally benign conditions, offering a pathway to more sustainable chemical processes (Ruff, Kirby, Chan, & O'Connor, 2016).
Synthetic Utility
Further, the synthetic utility of these compounds has been demonstrated in the context of organic synthesis. For example, the use of methanesulfonic acid derivatives in the one-pot synthesis of benzoxazoles from carboxylic acids showcases the versatility of sulfonamide-based reagents in synthesizing heterocyclic compounds, a class of compounds widely used in pharmaceuticals, agrochemicals, and materials science (Kumar, Rudrawar, & Chakraborti, 2008).
Methane and Ethane Activation
Moreover, the activation and selective oxidation of methane and ethane to alcohols in protic media have been a significant area of research. This area explores the potential of sulfonamide derivatives in facilitating the oxidation of alkanes, a challenging yet crucial reaction for converting natural gas components into more valuable chemical feedstocks (Sen et al., 1994).
Future Directions
properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c1-21(17,18)14-6-9-4-13(16)15(7-9)10-2-3-11-12(5-10)20-8-19-11/h2-3,5,9,14H,4,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVPHTIBSWWWKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CC(=O)N(C1)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)methanesulfonamide |
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